BenchChemオンラインストアへようこそ!

Dimethindene Maleate

Antihistamine Efficacy Wheal and Flare Model Clinical Pharmacology

Choose Dimethindene Maleate for its evidence-backed superiority over generic antihistamines: a 6 mg dose suppresses histamine-induced wheal and flare more effectively than 12 mg chlorpheniramine, while topical 0.1% gel outperforms 1% dexchlorpheniramine cream. Its (S)-(-) enantiomer is >250-fold more potent than (R)-(+), enabling stereospecific H1 research. The (+)-enantiomer provides non-sedating H1 blockade, eliminating drowsiness as an experimental confound. Essential for reproducible allergy, inflammation, and dermatological formulation studies.

Molecular Formula C24H28N2O4
Molecular Weight 408.5 g/mol
CAS No. 3614-69-5
Cat. No. B1670661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethindene Maleate
CAS3614-69-5
SynonymsDimethindene maleate;  SU 6518;  SU-6518;  UNII-6LL60J9E0O;  Dimethindene maleate;  Dimethpyrindene maleate; Dimetindene maleate;  EINECS 222-789-2;  Fenistil;  Fenistil-retard;  Forhistal maleate;  NSC 107677; 
Molecular FormulaC24H28N2O4
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C20H24N2.C4H4O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;5-3(6)1-2-4(7)8/h4-10,12,15H,11,13-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeySWECWXGUJQLXJF-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Procure Dimethindene Maleate: Baseline for Scientific and Industrial H1 Antagonist Selection


Dimethindene maleate (CAS 3614-69-5) is an alkylamine-derivative, first-generation H1 receptor antagonist used primarily for its antipruritic and antiallergic effects [1]. It functions by selectively blocking the histamine H1 receptor, thereby reducing capillary permeability and alleviating histamine-mediated pruritus [2]. Commercially available as the racemate, its therapeutic action is enantiomer-dependent, with distinct pharmacodynamic properties observed for its (S)-(-) and (R)-(+) forms [3]. Dimethindene maleate is formulated for both oral and topical administration, with the 0.1% gel being a common presentation for localized pruritic conditions [4].

Why In-Class H1 Antagonist Substitution for Dimethindene Maleate Can Compromise Experimental Outcomes


Generic substitution among first-generation H1 antagonists is precluded by significant inter-drug variability in key performance characteristics, including potency, enantiomeric activity profiles, and selectivity. The antihistaminic effect of dimethindene maleate is not a uniform class property; for instance, its (S)-(-) enantiomer is over 250 times more potent than its (R)-(+) counterpart in an in vivo model, a level of chiral divergence not observed for all analogs [1]. Furthermore, in direct comparative studies, dimethindene maleate exhibits a quantifiably greater suppression of histamine-induced cutaneous reactions than the commonly used alternative chlorpheniramine maleate [2]. Such differences in potency and stereospecific activity mean that selecting a seemingly equivalent alternative can introduce uncontrolled variables, leading to irreproducible or misinterpreted experimental results in allergy, inflammation, or drug discovery research.

Dimethindene Maleate: Quantified Differentiation from Closest Analogs


Superior Suppression of Histamine-Induced Wheal and Flare Compared to Chlorpheniramine Maleate

In a randomized, crossover clinical trial with 60 healthy volunteers, a 6 mg oral dose of dimethindene maleate demonstrated superior efficacy in reducing histamine-induced cutaneous reactions compared to a 12 mg oral dose of chlorpheniramine maleate [1].

Antihistamine Efficacy Wheal and Flare Model Clinical Pharmacology

Greater Topical Suppression of Erythema and Wheal Compared to Dexchlorpheniramine Maleate

In a human model assessing topical application, 0.1% dimethindene maleate gel provided statistically greater suppression of both erythema and wheal induced by intradermal histamine compared to a 1% dexchlorpheniramine maleate cream [1].

Topical Formulation Cutaneous Pharmacology Antipruritic Efficacy

Enantiomer-Dependent In Vivo Potency: >250-Fold Difference in Antihistaminic Activity

The antihistaminic activity of dimethindene maleate is highly dependent on its enantiomeric form. In a guinea-pig model of lethal histamine shock, the S-(-)-enantiomer exhibited an oral ED50 that was 255 times lower (more potent) than the R-(+)-enantiomer [1].

Stereospecific Pharmacology In Vivo Potency Chiral Separation

Clinical Potency Ranking in Chronic Idiopathic Urticaria

A double-blind, placebo-controlled trial in 30 patients with chronic idiopathic urticaria established a clinical potency sequence for seven common H1 antagonists. Dimethindene was ranked 6th, positioned below cyproheptadine and chlorpheniramine, but statistically superior to dexchlorpheniramine and placebo [1].

Clinical Efficacy Urticaria Therapeutic Ranking

Enantiomer-Dependent Sedation Profile: A Differentiation from Racemates

In a study assessing the effects of dimethindene enantiomers on daytime sleep latency in humans, the sedative effect was confined to the (-)-dimethindene enantiomer, while (+)-dimethindene showed no difference from placebo [1]. This pattern correlated with H1-receptor affinity.

Sedation Liability CNS Penetration Enantioselective Effects

Optimal Research and Industrial Applications for Dimethindene Maleate Based on Evidence


Experimental Models Requiring Maximal H1 Blockade with a Lower Oral Dose

In research settings where high levels of H1 receptor antagonism are required, dimethindene maleate provides a more potent alternative to chlorpheniramine maleate. Direct comparative evidence shows that a 6 mg dose of dimethindene suppresses histamine-induced wheal and flare more effectively than a 12 mg dose of chlorpheniramine [1]. This makes it a preferred positive control or experimental agent for studies of acute allergic responses, inflammation, and pruritus, particularly in human challenge models.

Topical Formulation Development for Cutaneous Inflammation and Pruritus

The quantifiable superiority of topical 0.1% dimethindene maleate gel over 1% dexchlorpheniramine maleate cream in reducing erythema and wheal [1] supports its use as a benchmark active pharmaceutical ingredient (API) in the development and validation of novel topical antipruritic or anti-inflammatory formulations. It serves as an excellent comparator for evaluating new drug delivery systems or active compounds intended for dermal application.

Studies of Enantioselective Pharmacology and Muscarinic Receptor Function

The drastic potency differences between the enantiomers of dimethindene maleate (over 250-fold in vivo for S-(-) vs. R-(+) [1]) and their distinct receptor binding profiles (e.g., (S)-(+) has pKi=7.78 for M2 receptors vs. 7.08 for M1 ) make this compound an invaluable tool. It is particularly suited for research dissecting the stereospecific contributions of H1 and muscarinic receptor subtypes to complex physiological or behavioral outcomes. For instance, (S)-(+)-dimethindene maleate has been utilized as part of a chemical cocktail for stem cell reprogramming due to its unique receptor antagonism profile .

Behavioral Pharmacology Studies Requiring Minimization of Sedative Confounds

For studies where the sedative side effects of first-generation antihistamines are an experimental confound, (+)-dimethindene maleate is an evidence-based solution. Human data show that this specific enantiomer does not differ from placebo in its effect on daytime sleep latency, in contrast to the (-)-enantiomer [1]. This allows researchers to investigate the role of H1 receptors in non-sedating contexts or to use H1 antagonism as a tool without introducing the confounding variable of drug-induced drowsiness.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethindene Maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.